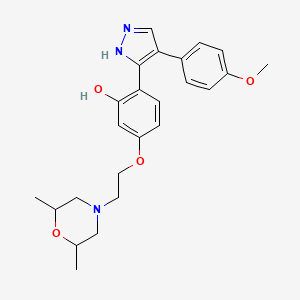

![molecular formula C8H4Cl2N2O2 B3016761 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 923249-11-0](/img/structure/B3016761.png)

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

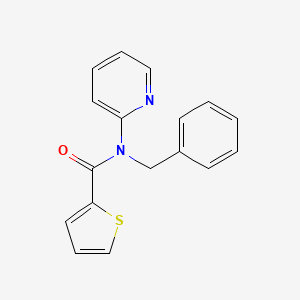

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H4Cl2N2O2 . It is a solid substance and is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid consists of a imidazo[1,2-a]pyridine core with two chlorine atoms attached at the 3 and 6 positions, and a carboxylic acid group attached at the 2 position .Physical And Chemical Properties Analysis

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a solid substance . It has a molecular weight of 231.04 .Applications De Recherche Scientifique

Anti-Cancer Activity

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid: derivatives have been explored for their potential anti-cancer properties. Research has shown that certain derivatives exhibit anti-proliferative activity against various human cancer cell lines . These compounds are synthesized through a multi-step process and tested for their ability to inhibit the growth of cancer cells, with some showing IC50 values comparable to or better than standard drugs like cisplatin .

Bioimaging Applications

This compound has been utilized in the development of fluorescent probes for bioimaging. Its derivatives can serve as pH-sensitive probes that offer high selectivity, sensitivity, and quick response times . Such probes are valuable in real-time imaging of pH changes in biological systems like yeast, providing insights into cellular processes .

Pharmaceutical Development

In the pharmaceutical industry, 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a key intermediate for the synthesis of various drugs. Its structure is a part of several pharmacologically active molecules, making it an important building block in drug design and development .

Chemical Synthesis

The compound is also significant in chemical synthesis, particularly in palladium-catalyzed reactions. It has been used in ligand-free decarboxylative arylation processes, which are applicable to a wide range of (hetero)aryl bromides as coupling partners . This method is valuable for constructing complex molecules efficiently.

Environmental Monitoring

Derivatives of 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid have been employed in environmental monitoring. They can act as fluorescent probes to detect pH changes in various environments, which is crucial for understanding and managing ecological systems .

Material Science

In material science, this compound contributes to the development of new materials with specific optical properties. Its derivatives can be incorporated into materials that respond to environmental stimuli, such as pH changes, which can be used in smart coatings and sensors .

Safety and Hazards

The safety information available indicates that 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues have been developed based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against mdr-tb and xdr-tb , suggesting they may interact with the biochemical pathways related to these diseases.

Result of Action

It’s known that imidazo[1,2-a]pyridine analogues have significant activity against mdr-tb and xdr-tb , suggesting they may have potent antimicrobial effects.

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of the compound .

Propriétés

IUPAC Name |

3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYARRVJJFDVCDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

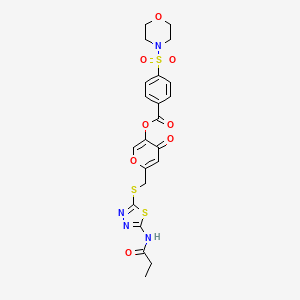

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)

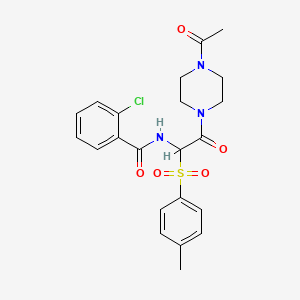

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)

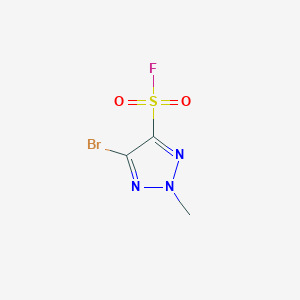

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)

![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)

![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)